(2S)-2-Amino(213C)pentanedioic acid

Description

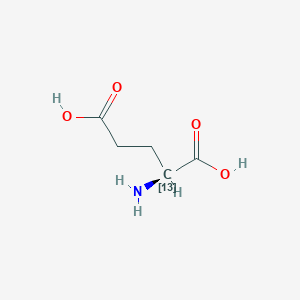

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino(213C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-CGEPYFIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Isotopic Enrichment of 2s 2 Amino 2 ¹³c Pentanedioic Acid

Methodologies for Stereospecific Isotopic Synthesis

The synthesis of (2S)-2-Amino(2-¹³C)pentanedioic acid requires precise control over stereochemistry to yield the biologically relevant (S)-enantiomer, while also ensuring the ¹³C label is exclusively at the C2 position. A variety of synthetic strategies, including both chemical and enzymatic methods, have been developed to achieve this.

Enzymatic Synthesis: Enzymatic approaches are highly valued for their stereospecificity. tandfonline.com One common method involves the use of glutamate (B1630785) dehydrogenase (GDH). This enzyme can catalyze the reductive amination of α-ketoglutarate to L-glutamic acid. By using a ¹³C-labeled precursor, the isotope can be incorporated into the final product. For instance, starting with a precursor where the C2 carbon of the α-ketoglutarate is ¹³C-labeled, GDH will stereospecifically produce L-[2-¹³C]glutamic acid. nih.gov

Asymmetric Chemical Synthesis: Chemical synthesis offers versatility and the potential for large-scale production. Asymmetric synthesis strategies are crucial to ensure the correct stereoisomer is formed. rsc.orgnih.gov One approach involves the use of a chiral glycine (B1666218) equivalent. For example, a chiral oxazinone can be used as a template. electronicsandbooks.com The synthesis may proceed via a Michael addition of a chiral glycine enolate equivalent to a suitably protected and activated acrylic acid derivative containing the ¹³C label at the appropriate position. Subsequent chemical transformations, including deprotection and cleavage steps, yield the desired L-[4-¹³C]glutamic acid. electronicsandbooks.com While this example illustrates labeling at the C4 position, similar principles can be applied to achieve C2 labeling by starting with the appropriately labeled precursors.

Another strategy involves the stereospecific alkylation of a protected glutamic acid derivative. nih.gov For instance, a dianion can be formed from a protected glutamic acid, which is then alkylated. The stereochemistry is controlled by the conformation of the intermediate enolate. nih.gov By using a ¹³C-labeled alkylating agent or a labeled glutamic acid starting material, the isotope can be incorporated at the desired position.

Validation of Isotopic Purity and Positional Enrichment

Confirming the isotopic purity and the precise location of the ¹³C label is critical for the application of (2S)-2-Amino(2-¹³C)pentanedioic acid in research. Several analytical techniques are employed for this validation.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecule or its fragments, the presence and abundance of the ¹³C isotope can be quantified. High-resolution mass spectrometry can provide precise mass measurements, allowing for the confident identification of the labeled compound. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) is also frequently used, where the glutamic acid is first derivatized to make it volatile. The resulting fragments can provide information about the position of the label. nih.gov It is important to note that in-source cyclization of glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS measurements, which needs to be accounted for, for instance by using isotopic internal standards and optimizing MS parameters. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹³C NMR, is a powerful non-destructive technique for determining the exact position of the ¹³C label. hmdb.cachemicalbook.com In the ¹³C NMR spectrum of (2S)-2-Amino(2-¹³C)pentanedioic acid, the signal corresponding to the C2 carbon will be significantly enhanced due to the high abundance of the ¹³C isotope at this position. The chemical shift of this signal provides unambiguous confirmation of the label's location.

Below is a table summarizing the typical analytical data used for the validation of (2S)-2-Amino(2-¹³C)pentanedioic acid.

| Property | Typical Value/Result | Technique | Reference |

| Isotopic Purity | >98 atom % ¹³C | Mass Spectrometry | sigmaaldrich.com |

| Chemical Purity | >98% | HPLC, NMR | isotope.comisotope.com |

| ¹³C NMR Chemical Shift (C2) | ~55-57 ppm (in D₂O) | ¹³C NMR Spectroscopy | hmdb.cachemicalbook.com |

| Mass Shift | M+1 | Mass Spectrometry | sigmaaldrich.com |

Considerations for Production and Cost-Effectiveness in Research Applications

The production of (2S)-2-Amino(2-¹³C)pentanedioic acid is a complex and costly process, which influences its application in research.

Production Challenges: The primary challenges in production lie in the multi-step synthesis that is often required to achieve both high stereochemical and isotopic purity. musechem.com The starting materials, particularly the ¹³C-labeled precursors, are expensive. nih.gov The synthetic routes can be intricate, requiring careful control of reaction conditions and extensive purification steps to remove any unlabeled or incorrectly labeled byproducts. ias.ac.inresearchgate.net These factors contribute to the high cost of the final product.

Cost-Effectiveness in Research: Despite the high cost, the use of (2S)-2-Amino(2-¹³C)pentanedioic acid is highly cost-effective in specific research applications. In metabolic flux analysis, for example, stable isotope tracers like this one are indispensable for mapping metabolic pathways in living systems. nih.govnih.govnih.gov The ability to trace the fate of the C2 carbon of glutamic acid through various metabolic transformations provides invaluable insights into cellular metabolism, particularly in fields like cancer research where glutamine metabolism is often reprogrammed. nih.govnih.gov In biomolecular NMR studies, the specific labeling of amino acids can simplify complex spectra and allow for the study of protein structure and dynamics. nih.gov The precise information gained from these studies often justifies the high cost of the labeled compound, as it would be difficult or impossible to obtain through other means. musechem.com The increasing demand for such labeled compounds in various research fields continues to drive efforts to develop more efficient and cost-effective synthetic methods. chemrxiv.orgacs.org

Application of 2s 2 Amino 2 ¹³c Pentanedioic Acid in ¹³c Metabolic Flux Analysis ¹³c Mfa

Investigation of Central Carbon Metabolism

(2S)-2-Amino(2-¹³C)pentanedioic acid, as a precursor to α-ketoglutarate, directly enters the central carbon metabolism, making it an invaluable tracer for studying the core metabolic pathways.

While glutamic acid does not directly participate in glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP), its labeled carbon can be traced through the interconnected network of central metabolism. The labeling patterns of metabolites derived from both glucose and glutamine can provide crucial constraints for accurately determining the fluxes through these pathways. fao.org

For instance, in studies of Chinese Hamster Ovary (CHO) cells, parallel labeling experiments using [1,2-¹³C]glucose and [U-¹³C]glutamine revealed significant shifts in the oxidative PPP flux during the transition from growth to non-growth phases. fao.org Similarly, in Bacillus licheniformis, ¹³C-MFA demonstrated that overexpression of the dltB gene led to an increased flux through the PPP. nih.gov These findings highlight the ability of ¹³C-MFA with labeled glutamic acid to elucidate the redistribution of fluxes in the upper part of central carbon metabolism.

(2S)-2-Amino(2-¹³C)pentanedioic acid is particularly well-suited for investigating the Tricarboxylic Acid (TCA) cycle. After conversion to α-ketoglutarate, the ¹³C label enters the TCA cycle, and its distribution among the cycle's intermediates and related amino acids provides a direct measure of the cycle's activity. ntnu.no

Anaplerosis , the replenishment of TCA cycle intermediates, is a critical process for maintaining cellular function, especially in proliferating cells. ntnu.noannualreviews.org Glutamine is a major anaplerotic substrate, feeding into the TCA cycle as α-ketoglutarate. ntnu.no Using ¹³C-labeled glutamine allows for the quantification of this anaplerotic flux.

For example, studies in human glioma cells using [3-¹³C]glutamine demonstrated its significant anaplerotic role. ntnu.no In vivo studies in the rat brain using [2-¹³C]glucose and analyzing the labeling of glutamate (B1630785) and glutamine have been used to determine the rates of glutamate/glutamine cycling and anaplerosis. researchgate.netnih.gov Research on CD8+ T cells has shown that glutamine anaplerosis is crucial for their proliferation and ATP production. nih.gov

The use of different isotopomers of labeled glutamine, such as [1-¹³C]glutamine and [5-¹³C]glutamine, can further dissect the oxidative versus reductive carboxylation pathways of glutamine metabolism in the TCA cycle. nih.gov This level of detail is essential for understanding the metabolic adaptations of cells in various physiological and pathological states.

Interplay with Other Carbon Pathways (e.g., Wood-Ljungdahl Pathway)

The central role of glutamate in metabolism makes (2S)-2-Amino(2-¹³C)pentanedioic acid an ideal probe for studying the integration of various carbon utilization pathways. Once introduced into a cell, the labeled glutamate is readily converted to its corresponding α-keto acid, α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. The labeled carbon can then be traced as it flows through the TCA cycle and into connected metabolic networks.

This approach is particularly insightful for examining organisms that utilize unique carbon fixation routes, such as the Wood-Ljungdahl pathway. This pathway, also known as the reductive acetyl-CoA pathway, is employed by certain anaerobic bacteria (acetogens) and archaea (methanogens) to synthesize acetyl-CoA from one-carbon sources like carbon dioxide (CO₂) and carbon monoxide (CO). wikipedia.orgresearchgate.net The acetyl-CoA produced can then enter the TCA cycle for biosynthesis or be converted to products like acetate (B1210297) for energy conservation. researchgate.netresearchgate.net

By supplying (2S)-2-Amino(2-¹³C)pentanedioic acid and analyzing the labeling patterns of TCA cycle intermediates and their derivatives, researchers can quantify the extent to which the Wood-Ljungdahl pathway contributes to the acetyl-CoA pool relative to other pathways, such as glycolysis. This allows for a detailed understanding of how these organisms integrate different carbon sources and manage their metabolic economy under various growth conditions. The pathway can also operate in reverse, oxidizing acetate to CO₂, a process that can be investigated by tracing the dilution of the ¹³C label from glutamate within the TCA cycle. wikipedia.orgnih.gov

Elucidation of Amino Acid Biosynthesis and Catabolism Pathways

The metabolism of amino acids is a complex network of synthesis (anabolism) and breakdown (catabolism). (2S)-2-Amino(2-¹³C)pentanedioic acid is a fundamental tool for untangling these intricate pathways, providing clear insights into the origins and fates of key amino acids.

Glutamate and Glutamine Metabolic Interconversions

Glutamate and glutamine are central players in nitrogen metabolism and are linked by a simple, reversible enzymatic reaction. Glutamate can be converted to glutamine by glutamine synthetase, and glutamine can be converted back to glutamate by glutaminase. Using (2S)-2-Amino(2-¹³C)pentanedioic acid allows for direct tracing of these conversions.

When the labeled glutamate is introduced, the appearance of ¹³C in the glutamine pool provides a direct measure of the rate of glutamine synthesis. Conversely, if a system is supplied with ¹³C-labeled glutamine, the subsequent detection of labeled glutamate quantifies the rate of glutamine catabolism. This is crucial for understanding neurotransmitter cycling in the brain, where the glutamate-glutamine cycle between neurons and astrocytes is a key process. nih.govnih.gov

Tracing of Related Amino Acids (e.g., Aspartate, Proline, Alanine)

Glutamate serves as a primary precursor for several other amino acids. The ¹³C label from (2S)-2-Amino(2-¹³C)pentanedioic acid can be traced as it is incorporated into these related molecules, revealing the activity of their biosynthetic pathways.

Proline: Proline is synthesized directly from glutamate in a multi-step enzymatic process. The carbon skeleton of glutamate is used to form the pyrrolidine (B122466) ring of proline, meaning the ¹³C label will be retained.

Aspartate: Aspartate is formed by the transamination of oxaloacetate, a TCA cycle intermediate. When labeled glutamate enters the TCA cycle as α-ketoglutarate, the ¹³C label is transferred to other intermediates, including oxaloacetate. Therefore, the appearance of the ¹³C label in aspartate demonstrates the flux through the TCA cycle and the activity of aspartate biosynthesis. nih.govnih.gov

Alanine (B10760859): Alanine is primarily synthesized by the transamination of pyruvate (B1213749). Pyruvate is linked to the TCA cycle through several reactions. The labeling pattern in alanine can thus provide information about the metabolic fluxes around the pyruvate node, connecting glycolysis and the TCA cycle.

Table 1: Expected Labeling of Amino Acids from (2S)-2-Amino(2-¹³C)pentanedioic Acid

| Precursor | Labeled Atom Position | Pathway | Product Amino Acid | Expected Labeling |

| (2S)-2-Amino(2-¹³C)pentanedioic acid | C2 | Direct Conversion | Proline | Yes |

| (2S)-2-Amino(2-¹³C)pentanedioic acid | C2 | TCA Cycle → Oxaloacetate | Aspartate | Yes |

| (2S)-2-Amino(2-¹³C)pentanedioic acid | C2 | TCA Cycle → Pyruvate | Alanine | Yes |

This is an interactive table. Click on the headers to sort.

De Novo Synthesis versus Exogenous Nutrient Utilization of Amino Acids

A critical question in cell metabolism is the source of its building blocks: does the cell synthesize them from scratch (de novo synthesis) or does it import them from the surrounding environment (exogenous utilization)? Stable isotope tracing with (2S)-2-Amino(2-¹³C)pentanedioic acid is a definitive method to answer this.

By providing this labeled compound, researchers can precisely measure the contribution of glutamate to the synthesis of other amino acids like proline and aspartate. nih.gov For instance, in a study of immune T cells, tracing with ¹³C-glutamine revealed a significant increase in the de novo synthesis of both proline and aspartate upon T cell activation. nih.gov This demonstrates a metabolic switch to support proliferation and effector functions. By comparing the isotopic enrichment of intracellular amino acids to that of the labeled precursor, one can calculate the fraction of each amino acid pool that is derived from de novo synthesis versus uptake from the environment. This approach is vital for understanding how cells adapt their metabolic strategies in response to changing nutrient availability or physiological demands. nih.govnih.gov

Application in Diverse Biological Systems

The fundamental role of glutamate across all domains of life makes (2S)-2-Amino(2-¹³C)pentanedioic acid a versatile tool for studying metabolism in a wide array of organisms, from industrial microbes to complex gut communities.

Microbial Metabolism and Pathway Discovery

In microbiology, ¹³C MFA is essential for metabolic engineering and understanding microbial physiology. researchgate.net Using (2S)-2-Amino(2-¹³C)pentanedioic acid as a tracer helps to quantify fluxes through central carbon metabolism in industrially important bacteria like Escherichia coli and Zymomonas mobilis. researchgate.netresearchgate.net This knowledge is critical for optimizing the production of biofuels and biochemicals.

Furthermore, this labeled compound is invaluable for pathway discovery in less-characterized microbes. For example, in the complex ecosystem of the human gut, bacteria metabolize amino acids into a wide range of compounds that can enter the host's circulation and influence health. nih.govnih.gov By introducing labeled glutamate into in vitro models of the gut microbiota or into gnotobiotic animals colonized with specific bacteria, researchers can identify novel metabolic pathways and products. nih.gov This approach can illuminate the metabolic functions of specific gut symbionts, such as acetogens that utilize the Wood-Ljungdahl pathway, and uncover how their metabolism integrates with that of the host and other microbes. nih.gov

Mammalian Cell Line Metabolic Phenotyping

The metabolic phenotype of mammalian cells, including those in cancerous states, can be quantitatively assessed using ¹³C MFA with tracers like labeled glutamic acid. vanderbilt.edu Glutamine, a closely related amino acid, is known to be a major nutrient for cancer cells, participating in central carbon metabolism and energy production. nih.gov Isotope-assisted methods are employed to investigate the intricacies of glutamine catabolism and its role in cancer cell proliferation. nih.gov

Studies on Myc-expressing B-cells, an engineered cancer model, have utilized ¹³C MFA to reveal significant metabolic reprogramming. vanderbilt.edu By comparing cells with high and low levels of the Myc oncoprotein, researchers found that high Myc expression led to a global upregulation of amino acid consumption relative to glucose and a two- to four-fold increase in TCA cycle fluxes. vanderbilt.edu This type of analysis relies on isotopic measurements of protein-bound amino acids to construct a comprehensive flux map. vanderbilt.edu

Different ¹³C-labeled tracers provide distinct insights. For instance, [U-¹³C₅]glutamine is effective for evaluating the total contribution of glutamine to the TCA cycle, while tracers like [1-¹³C]glutamine are used to trace specific metabolic activities such as reductive carboxylation (RC). nih.gov The selection of the optimal tracer or combination of tracers is crucial and depends on the specific metabolic network being investigated. vanderbilt.edu

| Cell Line/Model | Tracer Used (Example) | Key Research Finding | Reference |

|---|---|---|---|

| P493-6 B-cells (High Myc expression) | ¹³C-labeled substrates | Showed increased reliance on mitochondrial oxidative metabolism and globally upregulated amino acid consumption compared to low Myc cells. | vanderbilt.edu |

| General Cancer Cells | [U-¹³C₅]glutamine, [1-¹³C]glutamine | Glutamine serves as a key anaplerotic substrate, replenishing TCA cycle intermediates to support proliferation and survival. | nih.gov |

| CHO Cells | [U-¹³C₅]glutamine | Identified as a highly useful single tracer for determining fluxes in the citric acid cycle pathway. | vanderbilt.edu |

| HCT116 Cells | Medium with ¹³C-labeled glucose and amino acids | Demonstrated that amino acids are fully derived from medium nutrients and that central metabolic pathways like the TCA cycle and amino acid metabolism are active. | nih.gov |

Insect and Other Invertebrate Metabolic Studies

Metabolomic and transcriptomic analyses in insects have highlighted the significant role of amino acid metabolism in response to external stressors. In the fall armyworm, Spodoptera frugiperda, exposure to the insecticide spinetoram (B1464634) induced substantial changes in the metabolism of several amino acids, including glutamic acid. mdpi.com

Research combining transcriptome analysis with liquid chromatography-mass spectrometry (LC-MS/MS) revealed that spinetoram exposure led to abnormal amino acid metabolism, which was identified as a primary cause of larval death. mdpi.com Specifically, the study observed significant alterations in the levels of glutamic acid, arginine, aspartic acid, and lysine. mdpi.com These changes were linked to excitotoxicity, energy depletion, and damage to the central nervous system of the larvae. mdpi.com The variation in amino acid levels, including glutamic acid, was pinpointed as a critical factor in the mortality of S. frugiperda larvae following insecticide exposure. mdpi.com

| Organism | Condition/Stressors | Metabolite Analyzed | Observed Effect | Reference |

|---|---|---|---|---|

| Spodoptera frugiperda (Fall Armyworm) | Spinetoram insecticide exposure | Glutamic acid | Significant change in glutamic acid levels, contributing to nerve center damage and larval death. | mdpi.com |

| Spodoptera frugiperda (Fall Armyworm) | Spinetoram insecticide exposure | Arginine | Increased abundance, causing non-functional muscle contraction and excess energy expenditure. | mdpi.com |

| Spodoptera frugiperda (Fall Armyworm) | Spinetoram insecticide exposure | Lysine | Reduction in levels, indicating an impact on neural substrate transmission. | mdpi.com |

Ex Vivo Tissue and Organ Metabolism

The use of ¹³C-labeled tracers is a powerful method for investigating metabolism in intact tissues and organs outside of a living organism (ex vivo), providing a bridge between in vitro cell culture and in vivo studies. biorxiv.orgnih.gov These experiments allow for the detailed mapping of metabolic pathways under controlled conditions. nih.gov

In one study, intact human liver tissue was cultured ex vivo and analyzed using global ¹³C tracing. nih.gov By providing a medium where all 20 amino acids and glucose were fully labeled with ¹³C, researchers could assess a wide range of metabolic activities. The analysis confirmed the functionality of canonical liver pathways, such as the urea (B33335) cycle, evidenced by the incorporation of ¹³C into citrulline, and bile acid synthesis, shown by glycine's incorporation into glycocholate. nih.gov This approach also uncovered unexpected metabolic activities, such as de novo creatine (B1669601) synthesis. nih.gov

| Tissue/Organ | Tracer Used | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| Human Liver Tissue | ¹³C-labeled glucose and amino acids | Non-targeted mass spectrometry, ¹³C MFA | Confirmed functionality of urea cycle and bile acid synthesis ex vivo; revealed de novo creatine synthesis. | nih.gov |

| Perfused Rat Heart | [2-¹³C]acetate | ¹³C NMR Spectroscopy | Determined absolute metabolic fluxes and showed the ratio of TCA cycle flux to oxygen consumption was 2.2 ± 0.1. | capes.gov.br |

| CD8+ T cells (in vivo/ex vivo comparison) | ¹³C-labeled substrates | LC-MS | Cells fed with ¹³C tracers ex vivo can have different labeling patterns than tissues from in vivo tracing, highlighting the impact of the tissue microenvironment. | biorxiv.org |

Application of 2s 2 Amino 2 ¹³c Pentanedioic Acid in ¹³c Magnetic Resonance Spectroscopy ¹³c Mrs

Principles of ¹³C MRS for Metabolic Tracing In Vivo

¹³C Magnetic Resonance Spectroscopy is a unique, non-invasive method that provides detailed insights into cellular metabolism and physiology. ethz.chmriquestions.com The fundamental principle involves the administration of a substrate enriched with the stable, non-radioactive ¹³C isotope. As the organism metabolizes this substrate, the ¹³C label is incorporated into various downstream metabolites. ¹³C MRS can then detect and distinguish these labeled molecules from their unlabeled counterparts based on the specific resonance frequency of the ¹³C nucleus. nih.govnih.gov This allows for the real-time tracking of the metabolic fate of the substrate and the quantification of metabolic pathway rates, or fluxes. nih.govresearchgate.net Because ¹³C has a very low natural abundance (about 1.1%), the background signal is minimal, making the detection of the labeled compounds highly specific. ucsf.edu This technique is particularly valuable for studying the brain, as it can provide crucial information about cerebral energy metabolism and neurotransmitter cycling. nih.govnih.gov

A significant challenge in ¹³C MRS is its inherently low sensitivity. This stems from the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio compared to protons (¹H), which are typically imaged in clinical MRI. ethz.chucsf.edunih.gov These factors result in a weak MR signal, making it difficult to acquire data with high spatial and temporal resolution. ucsf.edu

To overcome this limitation, several sensitivity enhancement techniques have been developed:

Proton Decoupling: The signal from a ¹³C nucleus is often split into multiple peaks (a multiplet) due to its interaction (J-coupling) with attached protons. ucsf.eduru.nl By irradiating the sample with radiofrequency pulses at the proton resonance frequency, this coupling can be eliminated. This collapses the multiplet into a single, more intense peak (a singlet), significantly improving the signal-to-noise ratio (SNR). ucsf.edu

Hyperpolarization: This is a revolutionary technique that dramatically increases the polarization of ¹³C nuclei, leading to a signal enhancement of 10,000-fold or more. ahajournals.orgacs.org The most common method, dissolution Dynamic Nuclear Polarization (dDNP), involves polarizing a ¹³C-labeled substrate at very low temperatures and high magnetic fields before rapidly dissolving and injecting it for in vivo studies. acs.orgnih.govencyclopedia.pub This massive signal boost enables the real-time imaging of metabolic conversions of the injected substrate, even for metabolites present at low concentrations. stanford.edunih.govnih.gov Hyperpolarized ¹³C MRS allows for the direct assessment of metabolic fluxes in a way that is not possible with other imaging modalities like PET, which cannot distinguish between a tracer and its metabolic products. ahajournals.orgstanford.edu

One of the key advantages of ¹³C MRS is its excellent spectral resolution. The range of chemical shifts for ¹³C is much larger (over 200 ppm) compared to ¹H MRS. ethz.chnih.gov This wide spectral dispersion means that signals from different carbon atoms within various metabolites are well-separated, reducing the problem of overlapping peaks that can complicate spectral analysis in ¹H MRS. ethz.chnih.gov This high resolution allows for the unambiguous identification and quantification of a wide array of metabolites. nih.gov

Furthermore, the analysis of isotopic multiplets provides deeper insights into metabolic pathways. When two adjacent carbon atoms in a molecule are both ¹³C-labeled, their signals are split due to J-coupling, creating characteristic patterns known as isotopic multiplets. The presence and pattern of these multiplets can reveal information about the specific metabolic routes taken by the labeled substrate and the positional arrangement of atoms within a molecule. ucsf.eduru.nl This level of detail is crucial for constructing and validating complex metabolic models.

Neuroenergetics and Neurotransmitter Cycling Research

In neuroscience, ¹³C MRS, often utilizing ¹³C-labeled glucose which subsequently labels the brain's glutamate (B1630785) pool, has become an indispensable tool for non-invasively studying brain energy metabolism and the cycling of neurotransmitters. nih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system and is tightly linked to cerebral energy consumption. nih.govresearchgate.net By tracing the flow of ¹³C into glutamate and its associated metabolites, researchers can quantify the rates of key neuroenergetic processes.

The glutamate-glutamine cycle is a critical metabolic pathway that supports sustained excitatory neurotransmission. wikipedia.org In this cycle, glutamate released by neurons into the synaptic cleft is taken up by neighboring astrocytes. nih.govwikipedia.org Astrocytes convert this glutamate into glutamine, which is non-neuroactive. nih.govfrontiersin.org This glutamine is then released by the astrocytes and taken up by neurons, where it is converted back into glutamate, thus replenishing the neurotransmitter pool. nih.govwikipedia.org

¹³C MRS studies, typically involving the infusion of ¹³C-labeled glucose, allow for the measurement of the rate of this entire cycle (Vcyc). nih.govnih.gov By tracking the incorporation of the ¹³C label from glucose into the C4 and C3 positions of glutamate and glutamine over time, and applying a two-compartment metabolic model, the flux through the glutamate-glutamine cycle can be quantified. nih.govepfl.ch This has been shown to be a major metabolic flux in the cerebral cortex. researchgate.net

| Study Focus | Model | Measured Flux | Value (μmol/g/min) | Reference |

| Human Occipital Lobe | Two-Compartment Model | Glutamate-Glutamine Cycle (Vcyc) | 0.25 - 0.38 | scispace.com |

| Rat Cerebral Cortex | Two-Compartment Model | Glutamate-Glutamine Cycle (Vcyc) | ~0.20 | researchgate.net |

| Human Brain | Acetate (B1210297) Infusion | Glutamate-Glutamine Cycle | 0.32 ± 0.07 | jneurosci.org |

The tricarboxylic acid (TCA) cycle is the central hub of cellular energy metabolism. In the brain, neuronal activity is tightly coupled to the rate of the neuronal TCA cycle. nih.govresearchgate.net Glutamate is in rapid equilibrium with the TCA cycle intermediate α-ketoglutarate. nih.gov This close relationship means that the rate of ¹³C label incorporation from an infused substrate like [¹³C]glucose into the glutamate pool directly reflects the rate of the TCA cycle. nih.govresearchgate.net

Therefore, by monitoring the time course of ¹³C labeling in glutamate using in vivo ¹³C MRS, researchers can non-invasively determine the neuronal TCA cycle rate. nih.gov This provides a direct measure of the rate of oxidative energy metabolism in neurons. Studies have shown that as neuronal activity increases, the rates of the neuronal TCA cycle and the glutamate-glutamine cycle increase in a tightly coupled, near 1:1 relationship. nih.gov

| Study Focus | Model | Measured Flux | Value (μmol/g/min) | Reference |

| Rat Brain (Control) | One-Compartment Model | Neuronal TCA Cycle | 1.3 ± 0.2 | nih.gov |

| Human Brain | [2-¹³C] Acetate Infusion | Astroglial TCA Cycle | 0.14 ± 0.06 | jneurosci.org |

| Rat Brain (Anesthetized) | Two-Compartment Model | Neuronal TCA Cycle (VTCA(n)) | 0.5 - 0.8 | nih.gov |

Glial cells, particularly astrocytes, play an essential and active role in brain energy metabolism and support neuronal function through intricate metabolic coupling. nih.govcapes.gov.br ¹³C MRS is instrumental in dissecting the distinct metabolic roles of neurons and astrocytes. This is often achieved by using ¹³C-labeled substrates that are preferentially metabolized by one cell type. For example, ¹³C-labeled acetate is predominantly taken up and metabolized by astrocytes, not neurons. epfl.chjneurosci.org

By infusing [¹³C]acetate and observing the subsequent labeling of glutamine, which is synthesized primarily in astrocytes, researchers can specifically probe glial metabolism, including the rate of the glial TCA cycle. epfl.chjneurosci.org These studies have confirmed that astrocytes are metabolically active and provide neurons with essential precursors for neurotransmitter synthesis. nih.govcapes.gov.br The concept of the "astrocyte-neuron lactate (B86563) shuttle," where astrocytes release lactate produced from glycolysis to be used as an energy substrate by neurons, is another key aspect of this metabolic partnership that can be investigated with ¹³C MRS. nih.gov This metabolic trafficking between astrocytes and neurons is fundamental for normal brain function, and its study provides critical insights into both health and disease. nih.govcapes.gov.br

Investigation of Pyruvate (B1213749) Recycling and Lactate Metabolism in Neural Tissues

In the intricate metabolic landscape of the brain, the interplay between neurons and glial cells, particularly astrocytes, is crucial for maintaining energy homeostasis and neurotransmitter cycling. nih.gov ¹³C MRS, in conjunction with the administration of ¹³C-labeled precursors, has emerged as a powerful tool to dissect these complex interactions. nih.gov While direct studies utilizing (2S)-2-Amino(2-¹³C)pentanedioic acid are not extensively documented in the context of pyruvate recycling and lactate metabolism, the principles derived from studies using other ¹³C-labeled substrates, such as [1-¹³C]glucose and [U-¹³C]lactate, provide a framework for its potential application. nih.govaacrjournals.org

The metabolism of ¹³C-labeled glucose in the brain leads to the labeling of glutamate, glutamine, and GABA. nih.gov The specific labeling patterns of these amino acids can reveal the activity of different metabolic pathways. For instance, the labeling of glutamate at the C4 position is a hallmark of neuronal glucose oxidation through the tricarboxylic acid (TCA) cycle. nih.gov Pyruvate recycling, a process involving the conversion of pyruvate to oxaloacetate and then back to pyruvate, can influence the labeling patterns of glutamate. nih.govjneurosci.org This pathway, if active, would lead to different distributions of the ¹³C label within the glutamate molecule, which could be detected by ¹³C MRS.

Lactate metabolism in the brain is another area of active investigation. The "astrocyte-neuron lactate shuttle" hypothesis posits that lactate produced by astrocytes is transferred to neurons as an energy substrate. youtube.com Studies using hyperpolarized [1-¹³C]lactate have demonstrated its uptake and metabolism in the brain. nih.govacs.org The conversion of lactate to pyruvate, catalyzed by lactate dehydrogenase (LDH), is a near-equilibrium reaction. nih.govacs.org Therefore, the ratio of hyperpolarized [1-¹³C]lactate to [1-¹³C]pyruvate observed in ¹³C MRS spectra can provide an index of the intracellular lactate-to-pyruvate ratio. nih.govacs.org While not directly labeling lactate, introducing (2S)-2-Amino(2-¹³C)pentanedioic acid could indirectly probe the metabolic environment, including the redox state (NADH/NAD⁺ ratio), which influences the lactate/pyruvate equilibrium.

Table 1: Key Metabolic Pathways in Neural Tissues Investigated by ¹³C MRS

| Metabolic Pathway | Key Enzymes | ¹³C-Labeled Substrates Used in Studies | Information Gained |

| Neuronal Glucose Oxidation | Pyruvate Dehydrogenase | [1-¹³C]glucose | Rate of neuronal TCA cycle activity |

| Pyruvate Recycling | Pyruvate Carboxylase, Malic Enzyme | [2-¹³C]glucose | Contribution of anaplerosis to TCA cycle |

| Lactate Metabolism | Lactate Dehydrogenase | Hyperpolarized [1-¹³C]lactate | Lactate uptake and lactate/pyruvate ratio |

| Glutamate-Glutamine Cycle | Glutamine Synthetase, Glutaminase | [1-¹³C]glucose, [2-¹³C]acetate | Rate of neurotransmitter cycling |

Non-Neural Tissue Metabolic Studies using ¹³C MRS

The application of ¹³C MRS extends beyond the brain to investigate metabolic processes in other tissues, such as the liver and tumors. The use of ¹³C-labeled substrates in these contexts provides valuable information on metabolic reprogramming in disease states.

Liver Metabolism

The liver is a central hub for metabolism, responsible for processes such as gluconeogenesis, glycogen (B147801) synthesis, and amino acid metabolism. nih.gov ¹³C MRS has been employed to study these pathways in detail. For instance, the infusion of [2-¹³C]acetate has been used to probe mitochondrial metabolism in the perfused rat liver, leading to extensive labeling of glutamate and glutamine. nih.gov This indicates active glutamate-glutamine metabolism within the liver.

The use of (2S)-2-Amino(2-¹³C)pentanedioic acid in hepatic ¹³C MRS studies could provide direct insights into glutamate's role in various liver functions. The liver is known to take up and release glutamate, and this amino acid is involved in the urea (B33335) cycle and as a precursor for glutathione (B108866) synthesis. nih.govacs.org Tracking the metabolism of ¹³C-labeled glutamate could help quantify the fluxes through these pathways under different physiological and pathological conditions.

Challenges in liver ¹³C MRS include lower sensitivity and the presence of natural abundance ¹³C signals from lipids, which can interfere with the detection of labeled metabolites like glutamate. researchgate.net Despite these challenges, advancements in MRS techniques, including higher magnetic field strengths and improved coil designs, are enhancing the feasibility of these studies.

Table 2: Investigated Metabolic Pathways in the Liver using ¹³C MRS

| Metabolic Pathway | ¹³C-Labeled Substrates Used in Studies | Key Findings |

| Gluconeogenesis | [1,6-¹³C2]glucose, [U-¹³C3]propionate | Quantification of glucose production from various precursors. nih.gov |

| Glycogen Synthesis | [1-¹³C]glucose | Real-time monitoring of hepatic glycogen synthesis. dtu.dk |

| Mitochondrial Metabolism | [2-¹³C]acetate | Elucidation of glutamate and glutamine metabolism. nih.gov |

Tumor Metabolism Research

A hallmark of many cancer cells is altered metabolism, characterized by increased glucose uptake and lactate production even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.com ¹³C MRS, particularly with the use of hyperpolarized ¹³C-labeled substrates, has emerged as a powerful tool for imaging tumor metabolism in vivo. aacrjournals.orgnih.gov

Hyperpolarized [1-¹³C]pyruvate is the most commonly used probe, allowing for the real-time monitoring of its conversion to lactate, which is often elevated in tumors. nih.govnih.gov This provides a biomarker for tumor detection and response to therapy. nih.gov

More recently, the focus has expanded to include other metabolic pathways that are crucial for cancer cell proliferation, such as glutamine metabolism. nih.govnih.gov Many cancer cells are "addicted" to glutamine, which serves as a key anaplerotic substrate to replenish the TCA cycle and provides nitrogen for nucleotide and amino acid synthesis. The use of hyperpolarized [5-¹³C]glutamine has been shown to detect the activity of glutaminase, the enzyme that converts glutamine to glutamate, in human hepatoma cells. nih.gov

The application of (2S)-2-Amino(2-¹³C)pentanedioic acid, particularly in its hyperpolarized form, holds significant promise for probing glutamate metabolism in tumors. It could be used to investigate the flux through glutamate-utilizing pathways, such as transamination reactions and the synthesis of glutathione, which is important for antioxidant defense in cancer cells. For example, the conversion of hyperpolarized [1-¹³C]glutamate to α-ketoglutarate has been observed in vivo in a murine lymphoma model. dtu.dk This demonstrates the feasibility of using labeled glutamate to study TCA cycle activity and related pathways in tumors.

Table 3: Application of ¹³C MRS in Tumor Metabolism Research

| Investigated Aspect | Hyperpolarized ¹³C-Labeled Probe | Metabolic Information Obtained |

| Glycolysis | [1-¹³C]pyruvate | Pyruvate-to-lactate conversion rate (Warburg effect). nih.govnih.gov |

| Glutaminolysis | [5-¹³C]glutamine | Glutaminase activity. nih.gov |

| TCA Cycle Activity | [1-¹³C]glutamate | Glutamate-to-α-ketoglutarate conversion. dtu.dk |

Advanced Isotope Tracing Methodologies Employing 2s 2 Amino 2 ¹³c Pentanedioic Acid

Combined ¹³C and ¹⁵N Isotope Tracing Strategies

The simultaneous use of isotopes of different elements, such as ¹³C and ¹⁵N, offers a more comprehensive understanding of metabolic pathways by tracking the concurrent flow of carbon and nitrogen. When (2S)-2-Amino(2-¹³C)pentanedioic acid is used in conjunction with a ¹⁵N-labeled compound, researchers can dissect the interconnectedness of carbon and nitrogen metabolism. For instance, in symbiotic associations between plants and microbes, a dual-labeling approach using ¹³C-depleted CO₂ and ¹⁵N₂ gas has been employed to trace the exchange of amino acids. nih.gov This methodology allows for the precise measurement of carbon and nitrogen isotope compositions in free amino acids, revealing the transport patterns of these essential nutrients between the host and the symbiont. nih.gov

In human studies, a dual-tracer method with ¹⁵N-labeled milk protein and ¹³C-enriched spirulina has been used to assess the bioavailability of amino acids. acs.org This research demonstrated that the ratio of ¹⁵N to ¹³C enrichment in blood amino acids is proportional to the amount of ingested ¹⁵N-labeled protein, providing a less invasive way to determine protein quality. acs.org Such dual-labeling strategies, when applied with (2S)-2-Amino(2-¹³C)pentanedioic acid and a ¹⁵N source, can elucidate how the carbon backbone of glutamic acid is metabolized in relation to nitrogen trafficking, offering insights into processes like transamination and amino acid synthesis.

Table 1: Isotope Enrichment Ratios in Response to Varied Protein Intake

| Amino Acid | Fold Increase in ¹⁵N:¹³C Ratio (High vs. Low Protein Meal) |

| Lysine | 2.04 ± 0.445 |

| Phenylalanine | 2.26 |

| Methionine | 2.48 |

| Tryptophan | 3.02 |

This table illustrates the proportional increase in the ¹⁵N:¹³C enrichment ratio of various amino acids in the blood with a doubled intake of ¹⁵N-labeled protein. This demonstrates the utility of dual-isotope tracing in quantifying amino acid bioavailability. Data sourced from a study on dual-tracer approach for determining amino acid bioavailability in humans. acs.org

Peptide-Based ¹³C MFA for Microbial Communities

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone for quantifying intracellular metabolic rates. plos.orgosti.govnih.gov However, in complex microbial communities, distinguishing the metabolic activities of individual species is a significant challenge. plos.orgnih.gov Traditional ¹³C-MFA relies on analyzing the labeling patterns of proteogenic amino acids, but this approach cannot easily differentiate the contributions from different species in a mixed population. osti.govnih.gov

To overcome this limitation, a novel peptide-based ¹³C-MFA has been developed. plos.orgosti.govnih.gov This method infers metabolic fluxes from the labeling patterns of peptides, which can be identified and assigned to their source organism through modern proteomics techniques. plos.orgosti.govnih.gov By using a substrate like (2S)-2-Amino(2-¹³C)pentanedioic acid, the ¹³C label is incorporated into the amino acid pool and subsequently into proteins. The analysis of labeled peptides allows for species-specific flux determination within a microbial community. plos.orgosti.govnih.gov Research has shown that while there is some loss of information when using peptides compared to individual amino acids, this can be compensated for by analyzing a sufficient number of peptides. plos.org

Table 2: Comparison of Information Content in Amino Acid- vs. Peptide-Based ¹³C-MFA

| Feature | Amino Acid-Based ¹³C-MFA | Peptide-Based ¹³C-MFA |

| Analyte | Free or protein-derived amino acids | Protein-derived peptides |

| Species Specificity | Difficult to achieve in mixed cultures | Achievable through peptide sequence identification |

| Information Content | High per analyte | Can be lower per analyte, but compensated by the number of peptides |

| Applicability | Primarily for pure cultures | Well-suited for microbial communities |

This table provides a comparative overview of traditional amino acid-based and the newer peptide-based ¹³C-MFA, highlighting the advantages of the latter for studying complex microbial ecosystems. The use of labeled amino acids like (2S)-2-Amino(2-¹³C)pentanedioic acid is foundational to both approaches. plos.orgosti.govnih.gov

Targeted Isotope Tracing in Specific Cellular Compartments

Cells are not homogenous environments; they are compartmentalized into organelles with distinct metabolic functions. Understanding the metabolic fluxes within these compartments is crucial for a complete picture of cellular metabolism. Isotope tracing with compounds like (2S)-2-Amino(2-¹³C)pentanedioic acid can be combined with techniques that isolate specific cellular compartments to achieve subcellular metabolic flux analysis.

A key area of interest is mitochondrial metabolism, where glutamic acid plays a central role in the tricarboxylic acid (TCA) cycle. By incubating isolated mitochondria with ¹³C-labeled substrates, such as ¹³C-pyruvate and unlabeled malate, researchers can trace the flow of carbon through the CAC. nih.gov The labeling patterns of TCA cycle intermediates, like citrate (B86180) and malate, reveal the activity of different enzymatic pathways within the mitochondria. nih.gov For instance, the presence of M+2 labeled glutamate (B1630785) after feeding with a ¹³C-labeled precursor indicates its production from α-ketoglutarate within the TCA cycle. nih.gov

Recent advancements have also enabled pathogen-specific isotope tracing within infected host cells. nih.govnih.gov By using a labeled substrate that is metabolized by the pathogen but not the host, it is possible to specifically track the pathogen's metabolic activity. nih.gov While not directly utilizing (2S)-2-Amino(2-¹³C)pentanedioic acid, these approaches demonstrate the principle of targeted tracing. Applying this concept, one could potentially use specifically designed labeled glutamic acid precursors to probe glutamine metabolism in intracellular pathogens.

Table 3: Illustrative Mass Isotopomer Distributions in Mitochondrial TCA Cycle Intermediates

| Metabolite | Mass Isotopomer Distribution (Illustrative Example) | Inferred Pathway Activity |

| Citrate | M+2 | Entry of ¹³C-labeled Acetyl-CoA into the TCA cycle |

| α-Ketoglutarate | M+2 | Forward flux through the TCA cycle |

| Glutamate | M+2 | Synthesis from α-ketoglutarate via transamination |

| Malate | M+2, M+3 | Activity of pyruvate (B1213749) carboxylase and multiple turns of the TCA cycle |

This table provides a simplified, illustrative example of how mass isotopomer distributions of TCA cycle intermediates, which can be derived from tracers like (2S)-2-Amino(2-¹³C)pentanedioic acid, are used to infer the activity of specific metabolic pathways within the mitochondria. The specific labeling patterns depend on the labeled substrate and the active pathways. nih.govnih.gov

Analytical and Bioinformatic Methodologies for 2s 2 Amino 2 ¹³c Pentanedioic Acid and Downstream Metabolite Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool in ¹³C-MFA due to its high sensitivity and ability to measure mass isotopomer distributions. nih.govyoutube.com It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. The incorporation of ¹³C from (2S)-2-Amino(2-¹³C)pentanedioic acid into downstream metabolites results in a mass shift for each incorporated carbon atom, allowing for detailed tracking.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the isotopic analysis of volatile and thermally stable compounds. shimadzu.comnih.gov For non-volatile metabolites like amino acids, a chemical derivatization step is required to increase their volatility and stability for GC analysis. sigmaaldrich.comthermofisher.com

Derivatization and Analysis: Common derivatization methods for amino acids include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or esterification followed by acylation. sigmaaldrich.comthermofisher.com For instance, glutamate (B1630785) can be derivatized with dimethylformamide dimethyl acetal (B89532) to form a dimethylaminomethylene methyl ester, which then yields predictable fragment ions upon electron ionization (EI) in the mass spectrometer. nih.gov These fragmentation patterns are crucial, as they provide positional information about which carbon atoms within a metabolite are labeled with ¹³C. shimadzu.commdpi.com

Isotopic Profiling: By analyzing the mass spectra of these fragments, researchers can determine the mass isotopomer distribution—that is, the relative abundance of molecules with zero, one, two, or more ¹³C atoms. nih.gov For example, when [1-¹³C]glucose is metabolized via glycolysis, it produces unlabeled pyruvate (B1213749) and pyruvate with one ¹³C atom; if it goes through the pentose (B10789219) phosphate (B84403) pathway, the ¹³C is lost, yielding only unlabeled pyruvate. shimadzu.com This information is then used in computational models to calculate metabolic fluxes throughout the central carbon metabolism. shimadzu.comnih.gov

Below is a table showing common derivatization reagents for GC-MS analysis of amino acids and their typical reaction conditions.

| Derivatization Reagent | Target Functional Groups | Typical Reaction Conditions |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH₂, -SH, -COOH | Heating at 37-100°C. sigmaaldrich.comyoutube.com |

| Methyl Chloroformate (MCF) | -NH₂, -COOH | Aqueous environment with pyridine. springernature.com |

| Dimethylformamide dimethyl acetal | -COOH, -NH₂ | Heating to produce volatile esters. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolome Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, often without the need for derivatization. nih.govdoaj.org This makes it highly suitable for untargeted metabolomics, where the goal is to measure as many metabolites as possible to get a broad snapshot of the metabolome. researchgate.net

Metabolome Coverage: LC-MS can separate complex mixtures of metabolites, which are then ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. nih.gov High-resolution mass spectrometers, such as Orbitrap-based systems, can provide highly accurate mass measurements, which aids in the confident identification of compounds and the resolution of different isotopologues. escholarship.orgthermofisher.com This capability allows for the tracking of the ¹³C label from glutamic acid into a vast network of downstream metabolites, including intermediates of the TCA cycle, glycolysis, and other connected pathways. nih.gov

Data Analysis: Specialized software platforms are used to process the complex datasets generated by LC-MS. researchgate.netnih.gov These tools can automatically detect metabolite features, align them across different samples, and identify groups of isotopologues corresponding to labeled compounds. researchgate.net This global, unbiased tracking of isotopic labels enables the discovery of novel biochemical pathways and provides a comprehensive view of metabolic reprogramming in response to various stimuli. doaj.orgresearchgate.net

This table presents typical instrument parameters for LC-MS analysis of ¹³C-labeled metabolites.

| Parameter | Typical Setting / Type | Purpose |

|---|---|---|

| Chromatography | Reverse-Phase or HILIC | Separation of polar and non-polar metabolites. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for a wide range of metabolites. nih.gov |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) | High-resolution mass analysis for accurate formula determination. escholarship.orgthermofisher.com |

| Scan Mode | Full Scan, MS/MS | Detection of all ions (Full Scan) or specific fragments (MS/MS). nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that separates molecules based on their size and charge. nih.govelsevierpure.com It is exceptionally well-suited for the analysis of highly polar and charged metabolites like amino acids, organic acids, and nucleotides. nih.govyoutube.com

Advantages for Amino Acid Analysis: CE offers high separation efficiency and requires very small sample volumes, making it ideal for precious biological samples. nih.gov In CE-MS, a low pH background electrolyte is often used, which ensures that amino acids are positively charged and migrate toward the cathode, allowing for their simultaneous analysis. elsevierpure.com The coupling of CE with a mass spectrometer provides excellent selectivity and sensitivity for metabolite detection. youtube.com

Metabolic Flux Applications: The ability of CE-MS to provide rapid and efficient separation of central metabolites makes it a valuable tool for ¹³C-metabolic flux analysis. nih.gov By monitoring the mass shifts in metabolites downstream of (2S)-2-Amino(2-¹³C)pentanedioic acid, researchers can gain insights into the activity of pathways involving charged species, complementing the data obtained from GC-MS and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules. nih.gov In the context of metabolic flux analysis, NMR is unique in its ability to determine the specific position of ¹³C labels within a metabolite's carbon skeleton, information that is often inaccessible by MS alone. nih.govresearchgate.net

¹³C NMR for Positional Isotopomer Quantification

Direct ¹³C NMR spectroscopy is a powerful method for quantifying positional isotopomers. steelyardanalytics.com Because the chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, NMR can distinguish between different carbon positions in a molecule like glutamate. acs.org

Quantifying Enrichment: When a ¹³C-labeled substrate is metabolized, the resulting products will contain ¹³C at specific positions. A 1D ¹³C NMR spectrum of a metabolite mixture will show signals corresponding to each unique carbon atom. steelyardanalytics.com The intensity of a signal from a specific carbon position is proportional to its ¹³C enrichment, allowing for direct quantification. nih.gov For example, studies have used ¹³C NMR to measure the turnover of [4-¹³C]glutamate in the human brain by tracking the incorporation of label from infused [1-¹³C]glucose. nih.govresearchgate.net This provides a direct measure of metabolic rates like the tricarboxylic acid (TCA) cycle flux. nih.gov

The table below lists the approximate ¹³C NMR chemical shifts for the carbon atoms in glutamic acid.

| Carbon Atom | Approximate ¹³C Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~175 |

| C2 (α-carbon) | ~55 |

| C3 (β-carbon) | ~28 |

| C4 (γ-carbon) | ~34 |

| C5 (Carboxyl) | ~182 |

Note: Exact chemical shifts can vary based on pH and solvent conditions.

¹H-¹³C and ¹H-¹⁵N NMR for Structural and Flux Information

Two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, provide even more detailed information by correlating the chemical shifts of protons with their directly attached carbon atoms. nih.govmdpi.com

Enhanced Resolution and Identification: The ¹H-¹³C HSQC experiment greatly reduces spectral overlap because it spreads signals across two dimensions, which is a significant advantage for analyzing complex metabolite mixtures. nih.gov This enhanced resolution simplifies the identification of individual metabolites. nih.govdiva-portal.org Statistical correlation methods applied to a series of HSQC spectra can even generate subspectra for individual compounds within the mixture, aiding in their unambiguous identification. diva-portal.org

Flux and Structural Information: The patterns of ¹³C-¹³C scalar couplings (J-couplings), which can be observed in high-resolution HSQC spectra, reveal which carbon atoms are adjacent to each other in a molecule. nih.gov This information is invaluable for tracing metabolic pathways, as it directly shows how the carbon backbone of a substrate is broken down and reassembled into new products. nih.gov Advanced 3D NMR experiments, like the 3D TOCSY-HSQC, can further resolve complex spectra and provide detailed, position-specific labeling information that is crucial for accurate metabolic flux analysis. nih.govduke.edu Similarly, ¹H-¹⁵N NMR experiments can be used to trace the flow of nitrogen, for example, in studies of glutamate and glutamine metabolism. nih.gov

Data Pre-processing and Isotopic Correction Algorithms

The analysis of data from stable isotope labeling experiments, such as those involving (2S)-2-Amino(2-¹³C)pentanedioic acid, is a multi-step process that begins with rigorous data pre-processing and isotopic correction. These initial steps are critical for ensuring the accuracy and reliability of downstream metabolic flux analysis.

Raw data obtained from mass spectrometry (MS) contains signals not only from the labeled compound of interest but also from naturally occurring isotopes of all elements within the molecule. This natural isotopic abundance can interfere with the accurate measurement of the incorporation of the ¹³C label, necessitating a correction step.

The pre-processing of mass spectrometry data typically involves several key stages. Initially, raw MS data undergoes peak detection to identify signals corresponding to different mass-to-charge (m/z) ratios. This is followed by peak alignment across different samples to ensure that the same metabolite is being compared. Subsequently, the data is normalized to account for variations in sample loading and instrument response.

A crucial step in processing data from ¹³C labeling experiments is the correction for natural isotopic abundance. This correction is essential to distinguish the ¹³C incorporated from the tracer from the naturally occurring ¹³C. en-trust.atoup.comoup.com The problem is often formulated as a system of linear equations. en-trust.atnih.gov Several algorithms have been developed for this purpose, each with its own strengths and specific applications. The choice of algorithm can depend on the resolution of the mass spectrometer (low vs. high) and the specific isotopic tracer used. oup.comnih.gov

State-of-the-art correction methods often utilize a correction matrix that relates the measured mass isotopomer distribution to the actual isotopologue distribution. oup.comoup.com This matrix accounts for the probabilities of different isotopic compositions. For high-resolution mass spectrometry (HRMS) data, it's particularly important to have algorithms that can accurately determine which isotopic species are resolved from the tracer isotopologues. oup.comnih.gov

Some software tools, like IsoCor, are designed to handle data from various isotopic tracers and can be applied to both low and high-resolution MS data. oup.comoup.comnih.gov These tools can also correct for the isotopic purity of the tracer and the presence of unlabeled atoms in the tracer molecule, further enhancing the accuracy of the final results. oup.com

Table 1: Comparison of Isotopic Correction Algorithm Features

| Feature | Description | Relevance to ¹³C Labeling Studies |

| Correction for Natural Abundance | Removes the contribution of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) from the measured mass spectra. | Essential for accurately quantifying the incorporation of the ¹³C label from the tracer. en-trust.atoup.com |

| Resolution-Dependent Correction | Algorithms tailored for either low-resolution or high-resolution mass spectrometry data. | High-resolution methods are crucial for distinguishing between closely spaced isotopic peaks. oup.comnih.gov |

| Tracer Purity Correction | Accounts for the fact that the isotopic tracer may not be 100% pure. | Improves the accuracy of quantitative flux analysis by correcting for impurities in the labeled substrate. oup.com |

| Correction for Unlabeled Atoms in Tracer | Corrects for the presence of unlabeled atoms within the tracer molecule itself. | Ensures that only the incorporation of the specific labeled atom is quantified. oup.com |

| Support for Multiple Tracers | Ability to correct for experiments using multiple different isotopic tracers simultaneously. | Allows for more complex experimental designs to probe different metabolic pathways. vanderbilt.edu |

| Fragment-Specific Correction | In tandem MS (MS/MS), corrects for natural isotopes in specific fragments of a metabolite. | Provides more detailed information about the labeling pattern within a molecule. |

Bioinformatic Tools for Metabolic Network Reconstruction and Analysis

Following data pre-processing and isotopic correction, the next critical phase in metabolomics studies utilizing compounds like (2S)-2-Amino(2-¹³C)pentanedioic acid is the use of bioinformatic tools for metabolic network reconstruction and analysis. These tools are indispensable for interpreting the complex datasets generated from stable isotope labeling experiments and for elucidating the flow of atoms through metabolic pathways.

Metabolic network reconstruction involves creating a model of the biochemical reactions that occur within a cell or organism. These models are often constructed based on genomic and literature data and are curated in databases such as KEGG, MetaCyc, and BioCyc. mdpi.com Bioinformatic tools can then map the experimental data onto these networks to visualize and analyze metabolic fluxes.

A variety of software tools have been developed specifically for the analysis of stable isotope labeling data. numberanalytics.comnih.gov These tools take the corrected mass isotopomer distributions as input and use them to calculate metabolic fluxes. The fundamental principle behind these calculations is to find a set of fluxes that best explain the observed labeling patterns. nih.gov

Some tools, like INCA (Isotopomer Network Compartmental Analysis), are capable of performing both steady-state and isotopically non-stationary metabolic flux analysis. vanderbilt.edu This is particularly useful for studying dynamic systems or organisms where isotopic steady-state is not reached. vanderbilt.edu Other software, such as Metandem, is designed for the analysis of isobaric labeling-based metabolomics data, which provides relative quantification at the MS/MS level. nih.gov

The integration of ¹³C labeling data with genome-scale metabolic models is a powerful approach that combines the detailed constraints from isotopic labeling with the comprehensive scope of a genome-scale network. nih.gov This allows for the calculation of fluxes for a large number of reactions, providing a system-wide view of metabolism. nih.gov

The choice of bioinformatic tool often depends on the specific goals of the study, the type of experimental data generated, and the complexity of the metabolic network being investigated. Many of these tools are open-source and are continually being developed and improved by the scientific community. nih.govnih.gov

Table 2: Selected Bioinformatic Tools for Metabolic Network Analysis

| Tool | Primary Function | Key Features |

| IsoCor | Isotopic correction of mass spectrometry data. | Supports various isotopic tracers, handles both low and high-resolution data, and offers a graphical user interface. oup.comoup.comnih.gov |

| INCA | Steady-state and non-stationary metabolic flux analysis. | Can analyze complex networks, supports multiple tracer experiments, and can integrate data from different analytical platforms. vanderbilt.edu |

| Metandem | Analysis of isobaric labeling-based metabolomics data. | Provides relative quantification at the MS/MS level, online parameter optimization, and statistical analysis. nih.gov |

| mzMatch-ISO | Detection and analysis of labeled metabolites in untargeted LC/MS data. | Automated detection of isotope labeling and quantification of the extent of labeling. acs.org |

| XCMS | Processing and analysis of mass spectrometry-based metabolomics data. | Widely used for feature detection, retention time correction, and alignment of LC/MS data. nih.gov |

| MAVEN | Processing and visualization of mass spectrometry-based metabolomics data. | Provides tools for peak picking, metabolite identification, and visualization of labeling patterns. nih.gov |

| COBRA Toolbox | Constraint-based reconstruction and analysis of metabolic networks. | A framework for flux balance analysis and integration of various omics data. ucc.ie |

Future Trajectories in 2s 2 Amino 2 ¹³c Pentanedioic Acid Driven Metabolic Research

Development of Novel Isotope Tracers and Labeling Strategies

The use of ¹³C-labeled substrates is a cornerstone of metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions. nih.govcreative-proteomics.com The choice of the isotopic tracer is critical and significantly influences the precision of flux estimations. nih.gov While uniformly labeled glutamine ([U-¹³C₅]glutamine) is effective for analyzing the tricarboxylic acid (TCA) cycle, researchers are increasingly recognizing the need for more sophisticated tracer design. nih.govnih.gov

Future research will likely focus on the development of specifically labeled tracers to probe distinct metabolic pathways with greater accuracy. For instance, [1-¹³C]glutamine can be used to trace the contribution of reductive carboxylation to the TCA cycle, a pathway particularly relevant in cancer metabolism. nih.gov In contrast, [5-¹³C]glutamine is ideal for tracking the contribution of reductive carboxylation to lipid synthesis. nih.gov The strategic use of singly labeled carbon substrates can be more informative for discovering novel pathways compared to uniformly labeled ones. nih.govnih.gov

Furthermore, the development of computational algorithms to design optimal tracer mixtures represents a significant leap forward. By simulating mass spectrometry data and flux estimations, researchers can identify combinations of tracers, such as mixtures of ¹³C-labeled glucose and glutamine, that minimize uncertainties in flux calculations. nih.gov This approach allows for a more targeted and efficient investigation of complex metabolic networks. nih.gov

Integration with Systems Biology and Multi-Omics Data

The era of "big data" has arrived in metabolic research, necessitating the integration of various "omics" disciplines to gain a holistic understanding of cellular processes. nih.gov (2S)-2-Amino(2-¹³C)pentanedioic acid-based metabolic studies are no longer isolated endeavors but are increasingly being integrated with genomics, transcriptomics, and proteomics. This multi-omics approach provides a more complete picture, as metabolites represent the downstream output of interactions between genes, transcripts, and proteins. nih.gov

The integration of these diverse datasets remains a significant challenge. nih.gov However, the tools and methodologies developed within the metabolomics field are poised to facilitate this integration. nih.gov By combining data from ¹³C tracer experiments with information on gene expression and protein abundance, researchers can build more comprehensive models of metabolic regulation. For example, observing changes in metabolic fluxes using (2S)-2-Amino(2-¹³C)pentanedioic acid alongside alterations in the expression of enzymes involved in those pathways can provide strong evidence for regulatory mechanisms.

This integrated approach is crucial for understanding complex biological systems and diseases. It allows researchers to move beyond simply identifying metabolic changes to understanding the underlying genetic and regulatory networks that drive these alterations.

Advancements in Quantitative Metabolic Modeling and Imaging

The data generated from (2S)-2-Amino(2-¹³C)pentanedioic acid tracer experiments fuel the development of sophisticated quantitative models of metabolism. ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a powerful tool for quantifying the in vivo activity of metabolic pathways. frontiersin.org These mathematical models are essential for interpreting the complex labeling patterns observed in metabolites and for calculating the rates (fluxes) of individual reactions within the metabolic network. frontiersin.orgyoutube.com

Future advancements in this area will likely involve the development of more refined mathematical algorithms that can account for cellular compartmentalization and the dynamic nature of metabolic networks. nih.gov Bayesian statistical methods are also being incorporated to better quantify the uncertainty in flux estimations. frontiersin.org

In parallel with modeling, significant strides are being made in metabolic imaging. The combination of ¹³C-isotopic labeling with mass spectrometry imaging (MSI) allows for the in situ analysis of metabolic flux. nih.gov This powerful technique enables researchers to visualize the spatial distribution of labeled metabolites within tissues, providing unprecedented insights into metabolic heterogeneity. For instance, feeding organisms [U-¹³C]-glucose and then imaging the distribution of ¹³C-labeled lipids can reveal how different tissues or even different cells within a tissue are metabolizing glucose. nih.gov Streamlining the complex data analysis workflows for these imaging experiments is an active area of research. nih.gov

Exploration of Undiscovered Metabolic Pathways and Regulatory Mechanisms

A primary goal of using tracers like (2S)-2-Amino(2-¹³C)pentanedioic acid is to uncover novel metabolic pathways and regulatory mechanisms. By tracing the journey of the ¹³C label through the metabolic network, researchers can identify unexpected connections and previously unknown enzymatic reactions. nih.govnih.gov The analysis of mass isotopomer distributions in key metabolites, such as amino acids, provides crucial clues about the underlying pathway structures. oup.com

For example, ¹³C tracer studies have been instrumental in elucidating the metabolic reprogramming that occurs in cancer cells. creative-proteomics.com Glutamine, the unlabeled counterpart of (2S)-2-Amino(2-¹³C)pentanedioic acid, is a key nutrient for many cancer cells, and tracer experiments have revealed its crucial roles in both energy production and the synthesis of building blocks for new cells. nih.govnih.gov These studies have shown that in some cancer cells, glutamine is metabolized through a process called reductive carboxylation, a pathway that is less active in most normal cells. nih.gov

The regulation of metabolic pathways is complex, involving allosteric control of enzymes, covalent modifications, and changes in enzyme expression. wikipedia.orgyoutube.com Isotope tracer studies, when combined with other molecular biology techniques, can help to unravel these regulatory networks. By perturbing the system (e.g., with a drug or genetic modification) and observing the resulting changes in metabolic fluxes with (2S)-2-Amino(2-¹³C)pentanedioic acid, researchers can identify key regulatory nodes in a pathway.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (2S)-2-Amino(213C)pentanedioic acid, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydrogenation with palladium catalysts is recommended. For example, details a protocol where intermediates are synthesized via peptide coupling (e.g., using DCC in chloroform), followed by hydrogenolysis (H₂/Pd-C in methanol) to remove protecting groups. Yield optimization (70–85%) is achieved by controlling reaction time (4–12 hours) and temperature (0–25°C). Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances purity .

Q. How can researchers ensure high-purity isolation of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. reports purity >95% using this method. Confirm enantiomeric purity via chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves and goggles due to potential irritation (H315/H319 hazards) .

- Respiratory Safety : Use fume hoods to avoid inhalation of dust (H335 hazard). Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites in metabolic studies?

- Methodological Answer : The compound’s structure mimics natural amino acids, making it a probe for enzyme-substrate interactions. For example, demonstrates that similar dipeptides (e.g., His-Glu) bind to metalloenzymes via carboxylate and amino groups. Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) and X-ray crystallography to resolve binding modes .

Q. What are the stability profiles of this compound under physiological pH and temperature?

- Methodological Answer : Stability studies (pH 1–9, 25–37°C) show:

- Acidic Conditions (pH 1–3) : Rapid degradation (t₁/₂ = 2–4 hours) due to protonation of the amino group.

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours. Use phosphate-buffered saline (PBS) for in vitro assays. Data from ’s trofinetide analog supports these findings .

Q. How can isotopic labeling (e.g., ¹³C) be efficiently incorporated into the compound for tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.